2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-phenylbenzamide
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Overview
Description
2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE is a complex organic compound with a molecular formula of C23H22N2O3. This compound is known for its unique chemical structure, which includes a phenoxy group and an acetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE typically involves the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with aniline to produce the final compound. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or acetamide derivatives.
Scientific Research Applications
2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-METHYLBENZAMIDE
- 2-{[(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE
Uniqueness
2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE is unique due to its specific substitution pattern on the phenoxy and acetamide groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-17(2)14-19(13-16)28-15-22(26)25-21-11-7-6-10-20(21)23(27)24-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
LYOMSABMNJJHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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